molecular formula C12H17N B13617679 3-Mesitylprop-2-en-1-amine

3-Mesitylprop-2-en-1-amine

Cat. No.: B13617679
M. Wt: 175.27 g/mol
InChI Key: RIFHKEDQEWLLQP-SNAWJCMRSA-N
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Description

3-Mesitylprop-2-en-1-amine, also known as 2-Propen-1-amine, 3-(2,4,6-trimethylphenyl)-, is an organic compound with the chemical formula C12H17N. It is a derivative of prop-2-en-1-amine, where the mesityl group (2,4,6-trimethylphenyl) is attached to the third carbon atom. This compound is typically a colorless to pale yellow liquid with a pungent odor and is known for its volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylprop-2-en-1-amine generally involves organic synthesis reactions such as imination and amination. One common method includes the reaction of mesityl bromide with allylamine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the compound’s volatility and potential toxicity .

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Mesitylprop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mesitylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-Mesitylprop-2-en-1-amine’s unique structure, with three methyl groups on the phenyl ring, provides distinct steric hindrance and electronic effects, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8H,6,13H2,1-3H3/b5-4+

InChI Key

RIFHKEDQEWLLQP-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/CN)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CCN)C

Origin of Product

United States

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